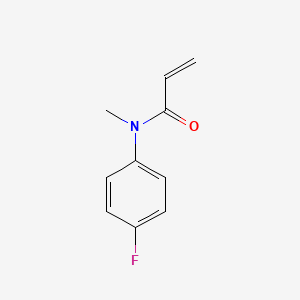

N-(4-Fluorophenyl)-N-methylacrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-N-methylprop-2-enamide |

InChI |

InChI=1S/C10H10FNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3 |

InChI Key |

UXLJQZSIVWTOJX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Fluorophenyl N Methylacrylamide and Its Analogs

Established Synthetic Pathways: Acryloyl Chloride-Mediated Approaches

The reaction of an amine with an acyl chloride is a cornerstone of amide synthesis due to its high reactivity and broad applicability. This approach has been a primary method for the synthesis of N-substituted acrylamides.

Acryloyl Chloride Formation and Aniline (B41778) Derivative Condensation

The traditional synthesis of N-(4-Fluorophenyl)-N-methylacrylamide typically begins with the preparation of acryloyl chloride. This reactive intermediate is commonly synthesized by treating acrylic acid with a chlorinating agent. wikipedia.orgnih.gov Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). rsc.org The use of flow conditions has been shown to broaden the range of effective chlorinating agents and improve safety and efficiency. wikipedia.orgnih.gov

Once formed, acryloyl chloride is reacted with the appropriate aniline derivative. For the synthesis of the precursor to the target molecule, N-(4-fluorophenyl)acrylamide, 4-fluoroaniline (B128567) is used. The condensation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.netuobaghdad.edu.iqresearchgate.net The reaction is generally performed in an inert solvent like ethyl acetate. rsc.org

Table 1: Reagents and Conditions for Acryloyl Chloride Formation

| Chlorinating Agent | Catalyst | Conditions | Reference |

| Benzoyl chloride | - | - | wikipedia.org |

| Thionyl chloride | DMF | 40 °C, 30 minutes | rsc.org |

| Oxalyl chloride | DMF | Room temperature, 1-3 minutes (in flow) | nih.gov |

| Triphosgene | Organic nitrogen compound | 70 °C, 9-38 hours | google.com |

N-Methylation Strategies and Reagent Optimization

The subsequent step in this pathway is the N-methylation of the secondary amide, N-(4-fluorophenyl)acrylamide, to yield the final product. A common and effective method for this transformation involves the use of a strong base to deprotonate the amide nitrogen, followed by quenching with an electrophilic methyl source. rsc.org

Sodium hydride (NaH) is a frequently used base for this purpose, creating a highly nucleophilic amide anion. rsc.org The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to prevent quenching of the base and the reactive intermediate. rsc.org Methyl iodide (MeI) is a common methylating agent used in this reaction. rsc.org The optimization of this step involves careful control of stoichiometry and temperature to ensure complete methylation while minimizing side reactions.

Table 2: General Conditions for N-Methylation of N-arylacrylamides

| Base | Methylating Agent | Solvent | Temperature | Reference |

| Sodium hydride (60% dispersion) | Methyl iodide | Anhydrous THF | 0 °C to room temperature | rsc.org |

Novel and Optimized Synthesis Routes

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for amide synthesis. These novel routes aim to reduce waste, avoid hazardous reagents, and improve atom economy. ucl.ac.uknumberanalytics.com

Condensation Reactions in this compound Synthesis

Direct condensation of a carboxylic acid with an amine is an attractive alternative to the acyl chloride route as it avoids the pre-formation of the highly reactive and corrosive acryloyl chloride. However, this reaction is often thermodynamically unfavorable and requires activation or harsh conditions.

Recent advancements have demonstrated the use of catalysts to facilitate this direct amidation. For instance, boric acid has been shown to be an effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.netbohrium.com This method involves the simple trituration of the reactants with the catalyst followed by heating. researchgate.netbohrium.com While not specifically reported for this compound, this approach represents a promising green alternative for the synthesis of a wide range of amides.

Another relevant condensation reaction in the broader context of acrylic acid and its derivatives is the aldol (B89426) condensation of formaldehyde (B43269) and acetic acid. google.comresearchgate.net This reaction, catalyzed by materials such as vanadium phosphorus oxides, is a key industrial process for the production of acrylic acid. researchgate.netresearchgate.net

Mechanochemical Synthesis Approaches for Acrylamide (B121943) Derivatives

Mechanochemistry, the use of mechanical energy to induce chemical reactions, has emerged as a powerful tool in green synthesis. numberanalytics.com By grinding solid reactants together, often in the absence of a solvent, mechanochemical methods can lead to high-yield reactions with minimal waste. numberanalytics.com This technique has been successfully applied to the synthesis of amides, offering a solvent-free alternative to traditional methods. numberanalytics.com The application of mechanochemistry to the synthesis of this compound and its analogs could provide a more sustainable manufacturing process.

Electrochemical Synthesis as a Green Chemistry Paradigm for Related Amides

Electrosynthesis is increasingly being recognized as a green and sustainable method for conducting organic transformations. rsc.orgbohrium.com By using electricity as a "reagent," electrosynthesis can often avoid the need for stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste. rsc.orgbohrium.com

The electrochemical synthesis of amides has been demonstrated through various approaches. One such method is the electrochemical N-acylation of carboxylic acids with amines. rsc.orgresearchgate.net This can be achieved under mild, aqueous conditions, representing a significant improvement in the environmental footprint of amide synthesis. rsc.orgresearchgate.net Another approach involves the anodic co-electrolysis of an alcohol and an amine to form an amide. chinesechemsoc.org This C-N coupling strategy has shown promise for the synthesis of a variety of amides, including N-aryl amides. chinesechemsoc.orgrsc.org

While the direct electrochemical synthesis of this compound has not been extensively reported, the principles established for the electrosynthesis of other amides provide a strong foundation for the development of such a process. This approach aligns well with the goals of green chemistry by offering a potentially safer, more efficient, and less wasteful route to this class of compounds. rsc.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of N 4 Fluorophenyl N Methylacrylamide

Polymerization Dynamics and Mechanisms

The polymerization of N-(4-Fluorophenyl)-N-methylacrylamide is the most anticipated area of its application, likely leading to polymers with unique thermal, optical, or solubility properties due to the fluorine substitution. Nevertheless, detailed studies on its polymerization mechanisms are yet to be reported.

Free Radical Polymerization of this compound Monomers

Free radical polymerization is a common method for producing polyacrylamides. For related N-substituted acrylamides, initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide are typically used in organic solvents. However, no specific studies detailing the free radical polymerization of this compound, including reaction kinetics, initiator efficiency, or the properties of the resulting polymer, could be identified.

Atom Transfer Radical Polymerization (ATRP) for Controlled Polymer Architectures

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The ATRP of acrylamide-based monomers often utilizes copper complexes with various nitrogen-based ligands. While the general principles of ATRP are well-established, their specific application to this compound, including suitable catalyst/ligand systems and reaction conditions, has not been documented. Research on analogous compounds like N,N-dimethylacrylamide has shown that the amide functionality can complex with the copper catalyst, affecting the polymerization control. Similar challenges and opportunities may exist for this compound, but require empirical investigation.

Stereoselective Polymerization and Tacticity Control

The tacticity of a polymer chain significantly influences its macroscopic properties. For some N-substituted acrylamides, stereocontrol has been achieved using Lewis acids or specific organometallic catalysts that can coordinate to the monomer and guide the stereochemistry of the propagating radical. There is currently no available data on the stereoselective polymerization of this compound or the tacticity of any polymers derived from it.

Copolymerization Studies with Diverse Monomers

Copolymerization is a versatile strategy to tailor polymer properties. To understand the behavior of a monomer in copolymerization, the determination of its reactivity ratios with various comonomers is crucial. A study on the copolymerization of a related monomer, N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate, has been reported, providing a framework for how such investigations could be conducted. However, for this compound, no copolymerization studies or reactivity ratio data are present in the available literature.

Kinetic and Thermodynamic Aspects of Polymerization Processes

A thorough understanding of the kinetic and thermodynamic parameters, such as activation energies and polymerization enthalpies, is fundamental for optimizing polymerization processes. For many common monomers, these data are well-documented. In the case of this compound, such fundamental kinetic and thermodynamic data pertaining to its polymerization are yet to be determined and reported.

Nucleophilic and Electrophilic Reaction Pathways

Beyond polymerization, the chemical structure of this compound suggests potential for other chemical transformations. The electron-deficient double bond could be susceptible to nucleophilic addition (a Michael-type reaction), while the electron-rich aromatic ring could undergo electrophilic substitution, although the fluorine atom and the N-acyl group would act as deactivating and ortho-, para-directing and meta-directing groups, respectively. However, specific studies detailing any nucleophilic or electrophilic reactions of this compound are not found in the current body of scientific literature.

Cyclization and Intramolecular Rearrangement Reactions

N-arylacrylamides, including this compound, are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. Intramolecular cyclization reactions, often proceeding through radical or photochemical pathways, can lead to the formation of important structural motifs like oxindoles and quinolinones.

For instance, a visible-light-induced photoredox cyclization of N-arylacrylamides has been developed for the synthesis of dihydroquinolinones. nih.govyoutube.com This metal- and additive-free method employs an organic photocatalyst and proceeds with high selectivity for a 6-endo-trig cyclization. nih.gov Applying this methodology to this compound would be expected to yield a functionalized dihydroquinolinone.

Another powerful strategy involves the radical cascade cyclization of N-arylacrylamides. For example, a visible-light-mediated decarboxylative radical cascade cyclization with redox-active esters provides access to oxindoles featuring a quaternary carbon center at the 3-position. researchgate.net This type of reaction, when applied to a substrate derived from this compound, could be a pathway to complex, functionalized oxindole (B195798) systems.

Advanced Organic Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. The reaction creates a densely functionalized allylic alcohol product.

Acrylamides are generally considered poor substrates for the MBH reaction due to the deactivating effect of the nitrogen atom's lone pair, which reduces the electrophilicity of the β-carbon. rsc.orgsapub.org However, strategies have been developed to overcome this low reactivity. For instance, the MBH reaction of acrylamide (B121943) with isatin (B1672199) derivatives has been successfully achieved using DABCO as a promoter and phenol (B47542) as an additive. rsc.orgchemistrysteps.com

While the aza-MBH reaction of N-phenylacrylamide with an isatin-derived ketimine was reported to be unsuccessful, leading to a complex mixture, reactions with other N-substituted acrylamides have been explored. rsc.org The electronic properties of the N-aryl substituent can influence the outcome. The presence of the electron-withdrawing fluorine atom in this compound might slightly increase the electrophilicity of the double bond compared to unsubstituted N-phenylacrylamide, potentially making it a more viable, albeit still challenging, substrate for the MBH reaction under optimized conditions.

Comprehensive Spectroscopic and Advanced Analytical Characterization of N 4 Fluorophenyl N Methylacrylamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A multi-faceted approach employing ¹H, ¹³C, ¹⁹F, and various two-dimensional techniques is essential for the unambiguous characterization of N-(4-Fluorophenyl)-N-methylacrylamide.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the hydrogen and carbon framework of a molecule, respectively. The chemical shift (δ) of each nucleus provides information about its electronic environment, while signal splitting (multiplicity) in ¹H NMR reveals the number of neighboring protons, and integration gives the relative number of protons.

While specific experimental data for this compound is not widely published, extensive data is available for the closely related analogue, N-(4-Fluorophenyl)-N-methylmethacrylamide . The primary structural difference is an additional methyl group on the acrylamide (B121943) backbone (Cα). The analysis of this derivative provides a robust framework for predicting the spectral features of the target compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-(4-Fluorophenyl)-N-methylmethacrylamide in CDCl₃ rsc.org

| Assignment | ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) |

|---|---|---|

| Aromatic CH (ortho to N) | δ 7.26–6.80 (m, 4H) | δ 128.1 (d, J = 8.6 Hz) |

| Aromatic CH (meta to N) | δ 7.26–6.80 (m, 4H) | δ 116.0 (d, J = 22.7 Hz) |

| Vinyl (=CH₂) Protons | δ 4.99 (dt, J = 30.4, 1.4 Hz, 2H) | δ 119.3 |

| N-CH₃ Protons | δ 3.30 (s, 3H) | δ 37.7 |

| Vinyl C-CH₃ Protons | δ 1.74 (s, 3H) | δ 20.2 |

| Carbonyl (C=O) | - | δ 171.9 |

| Aromatic C-F | - | δ 161.1 (d, J = 247.0 Hz) |

| Vinyl =C(CH₃) | - | δ 140.5 |

| Aromatic C-N | - | Not explicitly assigned |

Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. d = doublet, s = singlet, m = multiplet, dt = doublet of triplets.

For This compound , the ¹H NMR spectrum would exhibit notable differences in the vinyl region. The singlet at 1.74 ppm and the complex signal at 4.99 ppm for the methacrylamide (B166291) derivative would be replaced by a more complex three-proton spin system characteristic of a terminal vinyl group (-CH=CH₂). This system typically presents as three distinct multiplets:

Hα (geminal to two protons): A doublet of doublets (dd) around δ 6.2-6.5 ppm.

Hβ-cis (cis to Hα): A doublet of doublets (dd) around δ 5.6-5.9 ppm.

Hβ-trans (trans to Hα): A doublet of doublets (dd) around δ 5.5-5.8 ppm.

The signals for the N-methyl group (a singlet around δ 3.30 ppm) and the aromatic protons (two multiplets for the AA'BB' system of the 4-fluorophenyl ring) would be largely comparable.

In the ¹³C NMR spectrum, the key changes would be the absence of the vinyl methyl carbon signal (δ 20.2 ppm) and the quaternary vinyl carbon (δ 140.5 ppm). These would be replaced by signals for the vinyl CH (methine) and CH₂ (methylene) carbons, typically observed around δ 128-132 ppm and δ 125-128 ppm, respectively, for acrylamides. researchgate.net The carbonyl carbon signal would remain in a similar region (around δ 170 ppm). rsc.org

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and highly sensitive tool for characterization. rsc.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, often leading to spectra with high signal-to-noise that can be acquired rapidly. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for confirming successful synthesis and detecting subtle structural or conformational changes. nih.govresearchgate.net

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the phenyl ring. Due to coupling with the adjacent aromatic protons (³JHF with two ortho protons and ⁴JHF with two meta protons), this signal would likely appear as a complex multiplet, often approximated as a triplet of triplets. The precise chemical shift would confirm the electronic environment of the fluorinated ring system.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. For this compound, an HSQC spectrum would definitively link the proton signals of the N-methyl group, the vinyl group, and the aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a coupled spin system. It would be particularly useful for assigning the aromatic protons, showing correlation between the ortho and meta protons. It would also show correlation among all three vinyl protons, confirming they belong to the same functional group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for mapping the complete molecular skeleton by identifying longer-range (typically 2- and 3-bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

From the N-methyl protons to the carbonyl carbon (C=O) and the aromatic C-N carbon .

From the vinyl protons to the carbonyl carbon (C=O) .

From the aromatic protons (ortho to nitrogen) to the aromatic C-N carbon and other carbons within the ring.

These correlations provide unambiguous proof of the connectivity between the fluorophenyl ring, the nitrogen atom, the methyl group, and the acrylamide moiety.

Solution-state NMR provides information on the time-averaged structure of a molecule as it tumbles in a solvent. In contrast, solid-state NMR (ssNMR) spectroscopy provides invaluable information about the molecule's structure, conformation, and packing in the solid phase. nih.gov This is critical for studying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties.

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C spectra can be obtained from powdered solid samples. Differences in chemical shifts between the solution and solid-state spectra can indicate specific molecular conformations or intermolecular interactions (e.g., π-stacking of the phenyl rings) present in the crystal lattice.

Furthermore, ¹⁹F MAS NMR is a highly sensitive technique for characterizing fluorinated compounds in the solid state. The fluorine chemical shift is very sensitive to the local environment, meaning different crystalline forms or amorphous content can often be distinguished and quantified. nih.gov

Vibrational and Mass Spectrometry for Molecular Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent technique for the rapid identification of functional groups, as each group has a characteristic absorption frequency range. The IR spectrum provides a unique molecular "fingerprint" that can be used for identification and quality control.

For this compound, the key functional groups would produce distinct and identifiable peaks in the IR spectrum.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch | Tertiary Amide | 1670–1630 | Strong, Sharp |

| C=C Stretch | Vinyl Group | 1640–1610 | Medium |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium to Weak |

| =C-H Bending | Vinyl Group (out-of-plane) | 1000–910 | Strong |

| C-N Stretch | Amide/Aromatic Amine | 1350–1250 | Medium |

| C-F Stretch | Aryl Fluoride | 1260–1100 | Strong |

| C-H Stretch | Aromatic & Vinyl | 3100–3000 | Medium |

| C-H Stretch | Aliphatic (N-CH₃) | 3000–2850 | Medium |

The most prominent feature would be the strong, sharp absorption band for the tertiary amide C=O stretch, expected around 1650 cm⁻¹. The presence of the vinyl group would be confirmed by the C=C stretch and the strong =C-H out-of-plane bending bands. The strong absorption from the C-F bond stretch would serve as further confirmation of the fluorinated aromatic ring.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is an indispensable tool for the precise mass determination and structural elucidation of this compound. ESI is a soft ionization technique that allows the compound to be transferred from solution into the gas phase as intact, protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+K]⁺), minimizing fragmentation during the ionization process. nih.govrsc.org This is particularly advantageous for preserving the molecular integrity of the analyte for accurate mass measurement.

Once ionized, the species are analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, which can measure the mass-to-charge ratio (m/z) with exceptional accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound (C₁₀H₁₀FNO). The experimentally measured monoisotopic mass can be compared against the theoretically calculated mass, providing strong evidence for the compound's identity.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule ([M+H]⁺) of this compound can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the compound's structure. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the N-methyl-4-fluoroaniline moiety and the acryloyl group. This detailed fragmentation analysis helps to confirm the connectivity of the atoms within the molecule.

Table 1: Representative HRMS-ESI Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [C₁₀H₁₁FNO]⁺ ([M+H]⁺) | 180.0819 | 180.0822 | 1.7 |

| [C₁₀H₁₀FNONa]⁺ ([M+Na]⁺) | 202.0639 | 202.0641 | 1.0 |

Chromatographic and Diffraction-Based Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. nih.gov A reverse-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. epa.gov

The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound, a gradient elution method, where the composition of the mobile phase is changed over time, is often effective. A typical mobile phase system consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov The gradient would typically start with a higher proportion of water and gradually increase the proportion of the organic solvent to elute more nonpolar compounds.

Detection is commonly achieved using an ultraviolet (UV) detector, as the fluorophenyl and acrylamide moieties contain chromophores that absorb UV radiation. nih.gov The wavelength for detection is selected based on the compound's UV absorbance maximum to ensure high sensitivity. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time (tᵣ) is a characteristic parameter for the compound under specific chromatographic conditions.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes (variable) |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the three-dimensional atomic arrangement within a crystalline solid of this compound. mkuniversity.ac.in For this analysis, a high-quality single crystal of the compound is required. When a beam of monochromatic X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots.

The positions and intensities of these diffracted spots are governed by Bragg's Law and are directly related to the arrangement of atoms in the crystal lattice. nih.gov By analyzing this pattern, researchers can determine the crystal system, space group, and the precise coordinates of each atom in the unit cell. This information allows for the accurate determination of bond lengths, bond angles, and torsion angles within the this compound molecule. nih.gov

Furthermore, XRD analysis reveals details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate how the molecules are packed in the crystal. nih.gov This provides critical insights into the solid-state properties and morphology of the compound. Powder XRD (PXRD) can also be used to analyze a microcrystalline sample, providing a characteristic fingerprint that can be used for phase identification and quality control. nih.gov

Table 3: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₀FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 952.1 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used to monitor the progress of the synthesis of this compound. rsc.orgscientificlabs.co.uk The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid adsorbent (the stationary phase), typically silica (B1680970) gel, coated onto a support like glass or aluminum. aga-analytical.com.pl

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. researchgate.net The mobile phase ascends the plate via capillary action, and as it passes over the initial spot, the components of the reaction mixture move up the plate at different rates. This separation is based on the differential affinity of the compounds for the stationary and mobile phases.

The progress of the reaction can be visualized by comparing the spot corresponding to the starting material with the newly appearing spot of the product. Visualization is often achieved under UV light (at 254 nm), where the aromatic rings of the starting material and product will appear as dark spots. researchgate.net The position of each spot is quantified by its retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a distinct product spot with a different Rƒ value.

Table 4: TLC Monitoring of a Synthesis Reaction

| Compound | Distance Traveled (cm) | Solvent Front (cm) | Rƒ Value |

|---|---|---|---|

| Starting Material (N-methyl-4-fluoroaniline) | 4.8 | 6.0 | 0.80 |

| Product (this compound) | 3.0 | 6.0 | 0.50 |

UV-Visible Spectroscopy for Optical Properties of Derived Systems

UV-Visible spectroscopy is a valuable analytical technique for investigating the optical properties of systems derived from this compound, such as polymers or other complex structures incorporating this monomer. The technique measures the absorption of ultraviolet and visible light by a sample. The absorption of light corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

The UV-Vis spectrum of this compound itself is characterized by absorption bands arising from π → π* electronic transitions within its aromatic (fluorophenyl) and conjugated (acrylamide) systems. researchgate.net The fluorophenyl ring and the α,β-unsaturated carbonyl group of the acrylamide moiety act as chromophores. The wavelength of maximum absorbance (λₘₐₓ) is a key feature of the spectrum.

When this compound is polymerized or incorporated into other materials, changes in its electronic environment can lead to shifts in the absorption spectrum. For instance, polymerization can alter the conjugation and electronic interactions between monomer units, potentially causing a shift in the λₘₐₓ to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. biointerfaceresearch.com Studying these spectral changes provides insight into the electronic structure of the derived materials and can be used to monitor processes like polymerization. plos.org

Table 5: Expected UV-Visible Absorption Data

| Chromophore System | Electronic Transition | Expected λₘₐₓ Range (nm) |

|---|---|---|

| Fluorophenyl Ring | π → π* | ~250 - 270 |

| Acrylamide (C=C-C=O) | π → π* | ~210 - 230 |

Theoretical and Computational Chemistry Approaches to N 4 Fluorophenyl N Methylacrylamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. semanticscholar.org This optimized geometry corresponds to the most stable structure of the molecule at 0 Kelvin.

For molecules similar to N-(4-Fluorophenyl)-N-methylacrylamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide geometric parameters (bond lengths and angles) that are in good agreement with experimental data obtained from X-ray diffraction. nih.gov The optimization process yields a structure with the minimum potential energy, which serves as the foundation for all other computational property predictions. semanticscholar.org For the 4-fluorophenyl group, calculations on analogous compounds show the C-F bond length to be a key parameter, alongside the planarity of the benzene (B151609) ring. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Structurally Similar Compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, using DFT. (Note: These values serve as an example of typical DFT outputs for a related molecular framework.)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C=C | 1.35 Å |

| Bond Angle | C-C-F | 118.6° |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-CO-C | 119.5° |

Data derived from a study on a similar fluorophenyl-containing compound. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eu

In a molecule like this compound, the HOMO is expected to be distributed over the electron-rich N-methyl-N-(4-fluorophenyl) moiety. In contrast, the LUMO is typically localized on the electron-deficient acrylamide (B121943) group, specifically the C=C-C=O conjugated system, which acts as a Michael acceptor. nih.govacadpubl.eu This distribution indicates that the molecule is susceptible to nucleophilic attack at the β-carbon of the acrylamide unit. The HOMO-LUMO energy gap can be used to predict the electronic transitions and reactivity of the molecule. nih.gov

Table 2: FMO Properties for a Structurally Similar Compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. (Note: These values illustrate typical FMO energy levels for a related system.)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.43 |

| Energy Gap (ΔE) | 4.42 |

Data derived from a study on a similar fluorophenyl-containing compound. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). This analysis reveals hyperconjugative interactions that contribute to molecular stability. nih.gov For this compound, NBO analysis would likely show significant delocalization from the nitrogen lone pair into the antibonding orbitals of the carbonyl group (n → π*) and the phenyl ring, stabilizing the planar amide structure.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. acadpubl.eu For this compound, the MEP map would be expected to show a strong negative potential around the carbonyl oxygen atom and a positive potential around the amide proton (if present) and the β-carbon of the acrylamide group, confirming its electrophilic nature. nih.gov

Molecular Modeling and Simulation

While quantum calculations focus on static properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules, such as conformational changes and reaction processes.

This compound possesses several rotatable bonds, leading to various possible conformations. The most significant rotations are around the N-phenyl bond and the N-acyl (C-N) bond. Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. mdpi.com This process identifies low-energy, stable conformers and the energy barriers between them.

For the amide bond, s-cis and s-trans conformations are possible, with the s-trans conformer generally being more stable due to reduced steric hindrance. The rotation around the N-phenyl bond determines the orientation of the fluorophenyl ring relative to the plane of the acrylamide group. The resulting energy landscape reveals the most probable shapes the molecule will adopt, which is critical for understanding its interaction with biological targets.

Computational methods are invaluable for elucidating reaction mechanisms. N-arylacrylamides are known as targeted covalent inhibitors, which typically react with nucleophilic residues (like cysteine) via a Michael addition mechanism. nih.gov Reaction pathway modeling uses techniques like DFT to map the energy changes as the reactants approach and form products. nih.gov

This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). acs.org Studies on a series of N-arylacrylamides reacting with glutathione (B108866) have shown that DFT calculations can accurately predict how different substituents on the aryl ring affect the reaction rate. nih.gov The fluorine atom at the para-position in this compound is an electron-withdrawing group, which is expected to increase the electrophilicity of the acrylamide and lower the activation barrier for nucleophilic attack compared to an unsubstituted phenyl ring. Computational models can quantify this effect by calculating and comparing the free energy barriers of related compounds. nih.govacs.org

Table 3: Calculated Activation Free Energy Barriers (ΔG‡) for the Reaction of Substituted N-Phenylacrylamides with a Thiol Nucleophile. (Note: This data illustrates the influence of substituents on reactivity, as determined by DFT.)

| Phenyl Substituent | Relative ΔG‡ (kcal/mol) |

| 4-Methoxy (electron-donating) | +0.7 |

| 4-H (unsubstituted) | 0.0 |

| 4-Fluoro (electron-withdrawing) | -0.2 |

| 4-Nitro (strongly electron-withdrawing) | -1.7 |

Data adapted from trends reported in computational studies of N-arylacrylamides. nih.govnih.gov

Molecular Dynamics Simulations in Relevant Chemical Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information at the atomic level, offering insights into the dynamic behavior of molecules and their interactions with their environment. mdpi.comfrontiersin.org For this compound, MD simulations can be employed to understand its conformational flexibility, solvation properties, and interactions with other chemical species, such as biological macromolecules or polymer matrices.

In a typical MD simulation of this compound, the molecule would first be parameterized using a suitable force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. The molecule would then be placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The system is then allowed to evolve over a set of time steps, during which the positions and velocities of all atoms are updated. Analysis of the resulting trajectory can reveal important information about the molecule's behavior.

MD simulations can be particularly insightful in the context of polymer chemistry, where acrylamide derivatives are often used as monomers. Simulations can be used to study the polymerization process itself, as well as the properties of the resulting polymer. mdpi.com For example, MD simulations could be used to investigate the swelling behavior of a polymer derived from this compound or to study the interactions of this polymer with other molecules. mdpi.com

Furthermore, in the context of drug discovery, MD simulations can be used to study the binding of this compound to a biological target, such as a protein. These simulations can provide insights into the binding mode, the key interactions that stabilize the complex, and the conformational changes that occur upon binding. This information can be invaluable for the rational design of more potent and selective analogs.

Structure-Reactivity and Structure-Activity Relationship (SRR/SAR) Prediction

The prediction of a molecule's reactivity and biological activity based on its structure is a cornerstone of computational chemistry. Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's chemical structure with its reactivity in a particular chemical transformation, while Structure-Activity Relationship (SAR) studies seek to link the structure to a specific biological effect. For this compound, both SRR and SAR predictions can provide valuable guidance for its potential applications.

Computational Models for Predicting Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electronic properties of its acrylamide group, which can act as a Michael acceptor. Computational models, particularly those based on quantum mechanics, can be used to quantify this reactivity. Density Functional Theory (DFT) is a widely used quantum chemical method that can provide a range of electronic descriptors related to reactivity. jmaterenvironsci.com

These descriptors can be used to predict the susceptibility of the molecule to nucleophilic attack, a key reaction for acrylamide-containing compounds. By calculating these properties for a series of related molecules, it is possible to develop a predictive model for their reactivity.

Another important aspect of reactivity for acrylamide derivatives is their potential to undergo polymerization. Computational models can also be used to study the thermodynamics and kinetics of this process, providing insights into the feasibility and mechanism of polymer formation.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties, which are encoded by molecular descriptors. jmaterenvironsci.com These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize the properties of lead candidates. semanticscholar.org

For this compound, a QSAR study would typically involve a dataset of related compounds with measured biological activity, such as inhibitory activity against a particular enzyme or cytotoxicity against a cancer cell line. A wide range of molecular descriptors can be calculated for each compound, including constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. jmaterenvironsci.com

The predictive power of a QSAR model is assessed through a process of validation, which typically involves splitting the dataset into a training set for model building and a test set for evaluating the model's performance on new data. A validated QSAR model can then be used to predict the activity of this compound and to guide the design of new analogs with improved activity.

The following interactive table provides a hypothetical example of data that could be used in a QSAR study of this compound analogs, illustrating the types of descriptors and biological activity data that would be relevant.

| Compound | LogP | Molecular Weight | Polar Surface Area | IC50 (µM) |

| This compound | 2.1 | 179.19 | 29.1 | 15.2 |

| N-(4-Chlorophenyl)-N-methylacrylamide | 2.4 | 195.64 | 29.1 | 12.8 |

| N-(4-Bromophenyl)-N-methylacrylamide | 2.6 | 240.09 | 29.1 | 10.5 |

| N-(4-Iodophenyl)-N-methylacrylamide | 2.9 | 287.09 | 29.1 | 8.3 |

| N-(4-Trifluoromethylphenyl)-N-methylacrylamide | 3.2 | 229.18 | 29.1 | 5.1 |

Polymer Science and Advanced Materials Applications of N 4 Fluorophenyl N Methylacrylamide

Advanced Materials Development

Conjugated Polymers and Optoelectronic Applications

Further research and publication in the field of polymer science are required to elucidate the potential of N-(4-Fluorophenyl)-N-methylacrylamide as a monomer for advanced materials.

Hydrogel Systems for Controlled Release Research

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids. Their porous structure and high water content make them biocompatible and suitable for a variety of biomedical applications, particularly in controlled drug delivery. Stimuli-responsive or "smart" hydrogels are of special interest as they can undergo significant changes in their swelling behavior in response to external triggers like temperature, pH, or light.

Polymers based on N-substituted acrylamides are well-known for their thermoresponsive properties, exhibiting a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, while above it, the polymer becomes hydrophobic and collapses, releasing any entrapped molecules. This behavior is crucial for creating on-demand release systems. The incorporation of fluorine atoms into the polymer structure can significantly influence these properties. Fluorination generally increases hydrophobicity, which can modulate the LCST and affect drug-polymer interactions. For instance, studies on various fluorinated polyacrylamides demonstrate that their solubility and thermoresponsiveness can be finely tuned by altering the degree and position of fluorine substitution. rsc.org

While specific research on hydrogels formulated from poly(this compound) is an emerging field, the presence of the 4-fluorophenyl group is expected to impart significant hydrophobicity to the polymer. This could lead to hydrogels with a distinct thermoresponsive behavior, potentially with an LCST in a physiologically relevant range. The fluorinated aromatic ring could also offer specific interactions (e.g., π-π stacking) with certain drug molecules, influencing both loading capacity and release kinetics. Research on analogous fluorinated polymers has shown that they can be less cytotoxic than more common thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), which is a significant advantage for biomedical applications. rsc.org

The controlled release mechanism from such hydrogels would primarily be governed by the temperature-induced swelling and collapse of the polymer network. At temperatures below the LCST, the hydrogel would be in a swollen state, allowing for the loading of a therapeutic agent. Upon increasing the temperature above the LCST, the hydrogel would shrink, expelling the aqueous medium along with the dissolved drug. The precise release profile could be tailored by controlling the crosslinking density of the hydrogel and the copolymerization of this compound with other monomers.

Table 1: Comparison of Lower Critical Solution Temperature (LCST) in Different N-Substituted Polyacrylamides This table presents data for analogous thermoresponsive polymers to illustrate the effect of N-substituent structure on the LCST. Data for Poly(this compound) is hypothetical and represents a potential area for future research.

| Polymer | N-Substituent Group | Reported LCST (°C) |

| Poly(N-isopropylacrylamide) (PNIPAM) | Isopropyl | ~32 |

| Poly[N-(2,2-difluoroethyl)acrylamide] | 2,2-difluoroethyl | ~28-35 |

| Poly(N,N-diethylacrylamide) (PDEAAm) | Diethyl | ~32-38 |

| Poly(this compound) | 4-Fluorophenyl, Methyl | Hypothetical |

Supramolecular Polymer Assemblies and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces. tue.nl In polymer science, these interactions drive the self-assembly of polymer chains into well-defined, ordered structures like micelles, vesicles, or fibers. These assemblies are of great interest for applications in nanotechnology, sensing, and materials science. mdpi.com

For polymers of this compound, the chemical structure contains several features that could drive supramolecular assembly. The fluorophenyl group is a key component; interactions involving aromatic rings, particularly perfluorophenyl-phenyl interactions, are known to serve as reliable synthons for directing the crystal packing and assembly of molecules. nih.gov This interaction, a type of π-π stacking, could lead to ordered arrangements of polymer chains. Furthermore, the inherent hydrophobicity of the fluorinated group would promote self-assembly in aqueous environments to minimize contact with water, potentially forming core-shell micellar structures if copolymerized with a hydrophilic block.

Self-assembly is the spontaneous organization of components into ordered structures without external guidance. For amphiphilic block copolymers—polymers containing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) segment—self-assembly in a selective solvent (one that dissolves only one block) is a common method to create nanoparticles with various morphologies. A block copolymer containing a poly(this compound) segment would be strongly hydrophobic. If this were paired with a hydrophilic block, such as polyethylene (B3416737) glycol (PEG), the resulting amphiphilic copolymer would be expected to self-assemble in water into micelles with a core formed by the hydrophobic fluorinated polymer and a corona of the hydrophilic PEG chains. The characteristics of these self-assembled structures would depend on factors like the relative lengths of the blocks, the polymer concentration, and the temperature.

Table 2: Potential Non-Covalent Interactions Driving Self-Assembly of Poly(this compound) This table outlines the theoretical interactions based on the monomer's structure that could be investigated in future self-assembly studies.

| Interaction Type | Involved Structural Moiety | Potential Outcome in Assembly |

| Hydrophobic Interactions | Entire Monomer Unit | Aggregation in aqueous media to form micellar cores or nanoparticles |

| π-π Stacking | 4-Fluorophenyl Ring | Ordered packing of polymer chains, formation of anisotropic structures |

| Dipole-Dipole Interactions | C=O (Amide), C-F (Fluorophenyl) | Contributes to the stability and structure of the assembled state |

Ionic Liquids in Polymerization Processes

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. They are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. mdpi.com In polymer synthesis, ILs can serve as versatile reaction media, offering advantages over traditional volatile organic compounds. They can influence polymerization rates, polymer molecular weight, and even polymer tacticity. mdpi.com

The use of ionic liquids as a medium for the free-radical polymerization of acrylamide-based monomers has been shown to be effective. Research indicates that the high viscosity of ILs can affect termination steps, while specific interactions between the growing polymer radicals and the IL's ions can influence propagation. mdpi.com For a monomer like this compound, which possesses a hydrophobic fluorophenyl group, solubility in conventional aqueous or organic solvents might be a challenge for achieving high molecular weight polymers. Ionic liquids, with their tunable solvent properties, could offer an ideal environment for its polymerization.

For example, imidazolium-based ionic liquids have been successfully used for the polymerization of N-isopropylacrylamide and other functional monomers. rsc.org The choice of the IL's cation and anion can be tailored to optimize monomer solubility and control the polymerization process. Using an IL as the solvent could facilitate a more uniform distribution of monomer units in copolymerization reactions, particularly when combining hydrophobic monomers like this compound with more hydrophilic ones. mdpi.com Furthermore, polymers synthesized in ILs have been reported to exhibit enhanced thermal stability compared to those made in traditional solvents. mdpi.com

Table 3: Potential Ionic Liquids for the Polymerization of this compound This table lists common ionic liquids used in polymer synthesis that could be suitable for the polymerization of fluorinated acrylamide (B121943) monomers, based on studies of related compounds.

| Ionic Liquid Name | Acronym | Cation | Anion | Key Properties as a Polymerization Medium |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | [BMIM][BF4] | Imidazolium-based | Tetrafluoroborate | Good solvent for many monomers, can influence polymerization kinetics. |

| 1-Ethyl-3-methylimidazolium acetate | [EMIM][OAc] | Imidazolium-based | Acetate | High polarity, can interact via hydrogen bonding. |

| 1-Hexyl-3-methylimidazolium chloride | [HMIM][Cl] | Imidazolium-based | Chloride | Can enhance solubility of certain organic compounds. |

| 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | [C4mpyr][Tf2N] | Pyrrolidinium-based | Bis(trifluoromethylsulfonyl)imide | High thermal stability, hydrophobic. |

Strategic Derivatization and Functionalization in Organic Synthesis Exploiting N 4 Fluorophenyl N Methylacrylamide

Systematic Synthesis of Substituted N-(4-Fluorophenyl)-N-methylacrylamide Analogs

The synthesis of analogs of this compound can be methodically approached by modifying either the aromatic fluorophenyl ring or the acrylamide (B121943) moiety. These modifications allow for a systematic investigation of structure-activity relationships. The general synthetic route to N-substituted acrylamides often involves the reaction of a corresponding aniline (B41778) with acryloyl chloride in the presence of a base. researchgate.net For N-methylated analogs, N-methyl-4-fluoroaniline would be the starting material.

Modifications at the Fluorophenyl Ring

The fluorophenyl ring of this compound offers several positions for substitution, enabling the modulation of the compound's electronic properties and steric profile. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. For instance, nitration followed by reduction can introduce an amino group, which can be further derivatized. Halogenation can introduce other halogens, and Friedel-Crafts reactions can append alkyl or acyl groups.

While specific examples for this compound are not extensively documented in the available literature, studies on analogous 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated the introduction of nitro and methoxy (B1213986) moieties on the N-phenyl ring to explore their effects on biological activity. nih.gov Similarly, modifications on bis(4-fluorophenyl) containing compounds have been synthesized to improve metabolic stability and binding affinity to biological targets. nih.gov These examples suggest that similar modifications on the 4-fluorophenyl ring of this compound are synthetically feasible.

Table 1: Potential Modifications at the Fluorophenyl Ring of this compound Based on Analogous Compounds

| Position of Substitution | Substituent | Potential Synthetic Method | Reference for Analogous Reaction |

|---|---|---|---|

| Ortho to Fluorine | -NO₂ | Nitration | nih.gov |

| Meta to Fluorine | -Br | Bromination | researchgate.net |

Derivatization at the Acrylamide Moiety

The acrylamide moiety is a key functional group that can be derivatized to alter the reactivity and functionality of the molecule. The double bond of the acrylamide can undergo various addition reactions. For instance, Michael addition of nucleophiles such as thiols is a common reaction for acrylamides. rsc.org

Furthermore, the methyl group on the nitrogen atom can be replaced with other alkyl or aryl groups to create a library of N-substituted analogs. The synthesis of various N-arylacrylamides has been reported, showcasing the versatility of the amide functional group. acs.org While direct derivatization of the acrylamide moiety of this compound is not widely reported, the synthesis of a variety of N-substituted acrylamides from different primary amines and acryloyl chloride is a well-established method. researchgate.net

Table 2: Potential Derivatizations at the Acrylamide Moiety

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Michael Addition | Thiol (e.g., Cysteine) | Thioether adduct |

| Heck Coupling (on an analogous bromo-acrylamide) | Alkene | Substituted acrylamide |

Exploration of Chiral Derivatives

The introduction of chirality into this compound can be achieved by incorporating chiral auxiliaries or by performing asymmetric reactions. While specific chiral derivatives of this compound are not detailed in the available literature, the synthesis of planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) highlights a strategy for creating chirality in aromatic amine-containing structures. researchgate.net Such approaches could potentially be adapted.

Another strategy involves the use of chiral building blocks during the synthesis. For example, a chiral amine could be used in place of N-methyl-4-fluoroaniline to generate a diastereomeric mixture that could then be separated. Asymmetric hydrogenation of the acrylamide double bond using a chiral catalyst could also lead to enantiomerically enriched products. The stereospecific polymerization of N,N-diphenylacrylamide has been studied, indicating that the stereochemistry of reactions involving the acrylamide moiety can be controlled. scispace.com

Regioselective and Stereoselective Functionalization Methodologies

Achieving regioselectivity and stereoselectivity in the functionalization of this compound is crucial for synthesizing specific isomers with desired properties.

For regioselective functionalization of the fluorophenyl ring, the directing effects of the existing substituents (the fluorine atom and the N-methylacrylamide group) will govern the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the N-methylacrylamide group is likely a meta-director due to the electron-withdrawing nature of the carbonyl group. The interplay of these directing effects would need to be considered in any aromatic substitution reaction.

Stereoselective functionalization of the acrylamide moiety can be challenging. However, the use of chiral catalysts or reagents can induce stereoselectivity in reactions such as hydrogenation or Michael additions. While specific methodologies for this compound are not available, the broader field of asymmetric synthesis offers numerous strategies that could be adapted. For example, organocatalysis has emerged as a powerful tool for stereoselective Michael additions to α,β-unsaturated carbonyl compounds.

Electrochemical Functionalization and Redox Chemistry in Acrylamide Systems

The electrochemical properties of this compound can be exploited for its functionalization. Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. nih.gov

Studies on the electrochemical reactions of amides and N-arylacrylamides have shown that these compounds can undergo various transformations. For example, electrochemical dehydrogenative cross-coupling reactions have been reported for amides. nih.gov The redox chemistry of N-arylacrylamides has been explored in the context of photoredox-catalyzed cyclization reactions to synthesize oxindoles and dihydroquinolinones. nih.govresearchgate.netorganic-chemistry.org These reactions proceed through radical intermediates generated under mild conditions. While the specific redox potentials and electrochemical behavior of this compound have not been reported, it is expected to undergo similar types of reactions. The electron-withdrawing fluorine atom on the phenyl ring may influence the oxidation and reduction potentials of the molecule.

Table 3: Potential Electrochemical Reactions Involving Acrylamide Systems

| Reaction Type | Key Features | Potential Outcome for this compound | Reference for Analogous Reaction |

|---|---|---|---|

| Dehydrogenative C-H/N-H Cross-Coupling | External-oxidant-free, catalyst-free | Dimerization or coupling with other aromatic compounds | nih.gov |

| Photoredox Cyclization | Visible light, photocatalyst | Synthesis of substituted oxindoles or dihydroquinolinones | organic-chemistry.org |

Covalent Protein Binding Strategies and Reactivity Modulation

The acrylamide moiety in this compound is an electrophilic "warhead" that can participate in covalent bond formation with nucleophilic residues on proteins, such as the thiol group of cysteine. rsc.orgnih.gov This property is of significant interest in the design of targeted covalent inhibitors for various enzymes and receptors. nih.govresearchgate.netmdpi.com

The reactivity of the acrylamide can be modulated to achieve a balance between target engagement and off-target reactions. Substitutions on the acrylamide moiety or the phenyl ring can influence the electrophilicity of the double bond. For example, introducing electron-withdrawing groups can increase reactivity, while electron-donating groups can decrease it. The N-methyl group also plays a role in the reactivity and conformation of the acrylamide. N-methylamide derivatives have been shown to possess high biological activity in other molecular scaffolds. nih.gov

The development of tunable methacrylamides for covalent ligand-directed release chemistry demonstrates a sophisticated strategy for modulating reactivity. nih.gov In this approach, α-substituted methacrylamides undergo a conjugate addition-elimination reaction with a target nucleophile, releasing a leaving group. This allows for the fine-tuning of reactivity and can be used to create probes that become fluorescent upon target binding. While this has been demonstrated for methacrylamides, similar principles could be applied to acrylamide derivatives.

Table 4: Factors Influencing the Covalent Binding Reactivity of Acrylamide Moieties

| Factor | Effect on Reactivity | Example from Related Compounds |

|---|---|---|

| Electronic effects of phenyl ring substituents | Electron-withdrawing groups increase reactivity | Nitro-substituted phenylacetamides showed higher cytotoxicity. nih.gov |

| Steric hindrance around the double bond | Increased steric bulk can decrease reactivity | α- or β-substitutions on acrylamides generally reduce reactivity. |

| Intrinsic electrophilicity of the warhead | Can be tuned by α-substitution | α-cyanoacrylamides are used as reversible covalent inhibitors. chimia.ch |

Emerging Research Frontiers and Future Directions in N 4 Fluorophenyl N Methylacrylamide Chemistry

Novel Catalytic Applications and Ligand Design

While direct catalytic applications of N-(4-Fluorophenyl)-N-methylacrylamide are still an emerging area of research, the broader class of N-arylacrylamides has shown considerable promise in catalysis, suggesting potential avenues for the title compound. The inherent reactivity of the acrylamide (B121943) moiety, coupled with the electronic influence of the 4-fluorophenyl group, makes it an intriguing candidate for both ligand design and as a substrate in novel catalytic transformations.

Recent studies have demonstrated the utility of N-arylacrylamides in rhodium(I)-catalyzed cascade reactions to construct dihydroquinolinone scaffolds. This indicates that the double bond of the acrylamide can actively participate in metal-catalyzed cyclization processes. The electronic properties of the N-aryl substituent can significantly influence the efficiency and selectivity of such reactions. The electron-withdrawing nature of the fluorine atom in this compound could modulate the electron density of the amide nitrogen and the acryloyl group, potentially leading to unique reactivity profiles in similar catalytic cycles.

Furthermore, the design of new ligands is crucial for advancing palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic chemistry. Although N-arylacrylamides are typically the products of such reactions, the structural motifs they contain could be incorporated into more complex ligand architectures. For instance, the amide backbone could serve as a coordinating site for a metal center, with the fluorinated phenyl ring influencing the steric and electronic environment of the catalyst. This could lead to catalysts with enhanced stability, activity, and selectivity for challenging cross-coupling reactions, such as the amination of sterically hindered aryl halides.

Future research in this area could focus on:

Exploring this compound as a substrate in various metal-catalyzed reactions, such as asymmetric hydrogenation, hydroformylation, and cyclization reactions, to synthesize novel heterocyclic compounds.

Designing and synthesizing novel ligands incorporating the this compound scaffold for use in palladium, copper, and other transition metal-catalyzed reactions. The impact of the fluorine substituent on ligand performance would be of particular interest.

Investigating the polymerization of this compound using controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmenttation chain Transfer) polymerization, to create well-defined polymers. These polymers could find applications as novel catalytic supports or as functional materials themselves.

The following table summarizes potential research directions in the catalytic applications of N-arylacrylamides, which can be extrapolated to this compound.

| Research Direction | Potential Catalytic System | Target Products/Applications |

| Asymmetric Cyclization | Rhodium(I) or Palladium(II) catalysts | Chiral dihydroquinolinones and other N-heterocycles |

| Ligand Development | Palladium(0) or Copper(I) catalysts | Catalysts for C-N and C-C cross-coupling reactions |

| Polymer-Supported Catalysis | RAFT or ATRP polymerization | Functional polymers for catalyst immobilization and recycling |

Solid-State Chemistry and Crystal Engineering of Acrylamide Derivatives

The solid-state structure and intermolecular interactions of this compound are critical determinants of its physical properties and potential applications in materials science. While the crystal structure of this compound itself has not been extensively reported, analysis of closely related N-aryl acrylamide and acetamide (B32628) derivatives provides valuable insights into the likely supramolecular chemistry of this compound.

Crystal engineering of acrylamide derivatives often revolves around the predictable nature of hydrogen bonding involving the amide functional group. In compounds containing a secondary amide (N-H), such as N-(4-hydroxyphenyl)acrylamide, intermolecular N-H···O=C hydrogen bonds are a dominant feature, leading to the formation of chains or sheets within the crystal lattice. For this compound, which is a tertiary amide and lacks an N-H donor, the primary hydrogen bond acceptor is the carbonyl oxygen. This oxygen atom can participate in weaker C-H···O interactions with neighboring molecules.

A comparative look at the crystal structures of related compounds can help predict the behavior of this compound:

N-(4-Fluorophenyl)acetamide: In this related secondary amide, intermolecular N-H···O hydrogen bonds are expected to be a primary organizing force in the crystal structure.

N-phenylmethacrylamide: Studies of its dimorphs reveal how subtle changes in packing can be influenced by a combination of N-H···O hydrogen bonds and other weaker interactions.

N-t-butylacrylamide: The bulky t-butyl group in this molecule influences the steric hindrance around the amide, affecting the hydrogen bonding patterns.

Future research in the solid-state chemistry of this compound could involve:

Single-crystal X-ray diffraction studies to determine its precise molecular and supramolecular structure.

Investigation of polymorphism by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and characterizing the resulting solid forms using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Co-crystallization experiments with other molecules (co-formers) to create new multi-component crystalline materials with tailored properties, such as improved solubility or thermal stability.

The table below summarizes the key intermolecular interactions that are likely to govern the crystal engineering of this compound and its derivatives.

| Interaction Type | Potential Donor/Acceptor Groups | Expected Impact on Crystal Structure |

| Hydrogen Bonding | C-H (aryl, methyl, vinyl) as donors; C=O, F as acceptors | Formation of extended networks (chains, sheets) |

| π-π Stacking | Phenyl rings | Face-to-face or offset stacking, influencing packing density |

| Halogen Bonding | C-F group as a potential halogen bond donor | Directional interactions that can be used to control assembly |

Green Chemistry Principles in this compound Transformations

The application of green chemistry principles to the synthesis and transformation of this compound is a critical area for future development, aiming to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, catalytic reagents, and energy-efficient reaction conditions.

Traditional methods for the synthesis of N-arylamides often involve the use of hazardous reagents and volatile organic solvents. For instance, the reaction of an aniline (B41778) derivative with acryloyl chloride can generate stoichiometric amounts of hydrochloride waste. Green alternatives are actively being sought to address these issues.

One promising approach is the use of micellar catalysis in aqueous media . The Cu-catalyzed Chan-Lam coupling, for example, has been successfully employed for the synthesis of aryl chalcogenides in water with the aid of surfactants. This methodology could potentially be adapted for the C-N coupling reaction between 4-fluoro-N-methylaniline and acrylic acid or its derivatives, thereby avoiding the use of organic solvents. The surfactant forms micelles in water, creating a hydrophobic microenvironment where the organic reactants can concentrate and react efficiently.

Other green chemistry strategies that could be applied to transformations involving this compound include:

Solvent-free reactions: Performing reactions in the absence of a solvent can significantly reduce waste. Mechanochemistry, where mechanical energy (e.g., ball milling) is used to drive reactions, is a powerful solvent-free technique.

Use of biocatalysts: Enzymes can offer high selectivity and operate under mild conditions (aqueous environment, neutral pH, and ambient temperature). Lipases or amidases could potentially be used for the synthesis or hydrolysis of this compound.

Photocatalysis: Visible-light photocatalysis is an energy-efficient method that can be used to drive a variety of organic transformations. The photoredox cyclization of N-arylacrylamides to synthesize dihydroquinolinones is an example of how light can be used as a "green" reagent. researchgate.net

The following table outlines some green chemistry principles and their potential application in the context of this compound chemistry.

| Green Chemistry Principle | Potential Application | Advantages |

| Use of Safer Solvents | Synthesis in water or supercritical CO2 | Reduced toxicity and environmental pollution |

| Atom Economy | Catalytic addition reactions to the acrylamide double bond | Maximizes the incorporation of starting materials into the final product |

| Use of Catalysis | Transition metal or enzyme-catalyzed synthesis | Reduced waste, lower energy consumption, and higher selectivity |

| Design for Energy Efficiency | Microwave-assisted or photocatalytic reactions | Faster reaction times and reduced energy usage |

Advanced Chemical Biology Probes and Methodologies Based on this compound Scaffolds

The acrylamide functional group is a well-established "warhead" in the design of targeted covalent inhibitors (TCIs), which are a powerful class of chemical probes and therapeutic agents. The this compound scaffold provides a versatile platform for the development of novel chemical biology probes due to the tunable reactivity of the Michael acceptor system.

Acrylamides can form a covalent bond with the thiol side chain of cysteine residues in proteins through a Michael addition reaction. This irreversible or slowly reversible binding can lead to potent and prolonged target engagement, which is highly desirable for both probing protein function and for therapeutic intervention. The reactivity of the acrylamide warhead can be finely tuned by the electronic properties of the substituents on the N-aryl ring.

The presence of a fluorine atom at the para-position of the phenyl ring in this compound is expected to have a significant impact on its reactivity. Fluorine is a weakly electron-withdrawing group, which can increase the electrophilicity of the β-carbon of the acrylamide, thereby enhancing its reactivity towards nucleophilic cysteine residues. Systematic studies on N-arylacrylamides have shown a correlation between the electronic nature of the aryl substituents and their reaction rates with glutathione (B108866), a model biological thiol.

The this compound scaffold can be incorporated into larger molecules designed to target specific proteins. By attaching a recognition element that directs the molecule to the protein of interest, the acrylamide moiety can be positioned to react with a nearby cysteine residue. The N-methyl group prevents the formation of intermolecular hydrogen bonds at the amide nitrogen, which can influence the conformation and binding properties of the probe.

Future directions for the use of this compound in chemical biology include:

Design and synthesis of novel TCIs: Incorporating the this compound warhead into molecules targeting kinases, proteases, or other enzyme families implicated in disease.

Development of activity-based probes (ABPs): These probes use a reactive group, such as an acrylamide, to covalently label active enzymes in a complex biological sample, allowing for the profiling of enzyme activity.

Use in fragment-based drug discovery: The this compound core could be used as a reactive fragment to identify new binding pockets on proteins that contain a reactive cysteine.

The table below details the key components of a chemical biology probe based on the this compound scaffold and their respective functions.

| Probe Component | Function | Example Moiety |

| Recognition Element | Binds to the target protein with high affinity and selectivity | A pharmacophore known to bind the protein of interest |

| Reactive Group (Warhead) | Forms a covalent bond with a nucleophilic residue on the target protein | This compound |

| Linker | Connects the recognition element to the reactive group | A flexible or rigid chemical chain |

| Reporter Tag (Optional) | Allows for the detection and visualization of the probe-protein conjugate | A fluorophore, biotin, or a click chemistry handle |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products